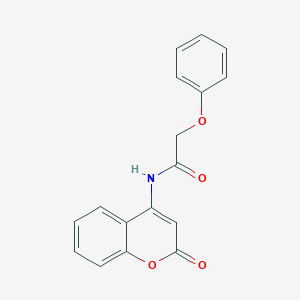![molecular formula C17H18FN3O2 B252149 N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as FP6, is a small molecule compound that has been studied for its potential therapeutic properties.
科学的研究の応用
N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival, and the MAPK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been found to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide is its potential therapeutic properties in a variety of diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. However, one limitation of N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide is its limited bioavailability and solubility, which may limit its effectiveness in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another area of interest is the development of more potent and selective analogs of N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide with improved bioavailability and solubility. In addition, more research is needed to fully understand its mechanism of action and potential side effects in vivo.
合成法
N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopropylamine and 4-fluorobenzoyl chloride to form N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide.
特性
分子式 |
C17H18FN3O2 |
|---|---|
分子量 |
315.34 g/mol |
IUPAC名 |
N-[3-[(4-fluorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H18FN3O2/c1-12-3-4-14(11-21-12)17(23)20-10-2-9-19-16(22)13-5-7-15(18)8-6-13/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H,20,23) |
InChIキー |
QMBXRRLSVHZEHJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)